Navigating the Synthesis and Application of 1-(3-Chloro-2-fluorophenyl)prop-2-en-1-one: A Technical Guide for Researchers
Navigating the Synthesis and Application of 1-(3-Chloro-2-fluorophenyl)prop-2-en-1-one: A Technical Guide for Researchers
For research and development professionals, the exploration of novel chemical entities is the cornerstone of innovation. This guide provides an in-depth technical overview of 1-(3-Chloro-2-fluorophenyl)prop-2-en-1-one, a compound of interest for its potential applications in medicinal chemistry and materials science. Due to the limited availability of direct data for this specific molecule, this document leverages established principles and data from closely related analogs to provide a robust predictive framework for its safe handling, synthesis, and reactivity.
Compound Identification and Physicochemical Properties
While a specific CAS number for 1-(3-Chloro-2-fluorophenyl)prop-2-en-1-one is not readily found in major chemical databases, its identity is defined by its chemical structure. As a substituted α,β-unsaturated ketone, its properties can be reliably predicted.
| Property | Predicted Value/Information | Basis of Prediction |
| Molecular Formula | C₉H₆ClFO | Based on chemical structure |
| Molecular Weight | 184.60 g/mol | Based on chemical structure |
| Appearance | Likely a pale yellow to white solid or oil | General property of similar aromatic ketones |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, acetone) and insoluble in water. | Polarity of the molecule and general solubility of similar compounds. |
| Boiling/Melting Point | Elevated, characteristic of aromatic ketones. | General property of similar aromatic ketones |
Safety and Hazard Analysis: A Predictive Approach
A formal Safety Data Sheet (SDS) for 1-(3-Chloro-2-fluorophenyl)prop-2-en-1-one is not currently available. However, by examining the hazards associated with its core functional groups—the acryloyl moiety and the substituted phenyl ring—a comprehensive safety profile can be constructed. The primary hazards are anticipated to stem from the high reactivity of the α,β-unsaturated ketone system.
Core Hazard-Informing Analogs:
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Acryloyl Chloride: This is a highly reactive and corrosive chemical.[1][2] Exposure can lead to severe skin and eye irritation, and inhalation may cause pulmonary edema.[1][2][3] Like acryloyl chloride, the target molecule is expected to be a potent alkylating agent.
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α,β-Unsaturated Ketones: These compounds are known electrophiles and can react with biological nucleophiles, such as glutathione.[4][5] This reactivity is the basis for both their utility in synthesis and their potential toxicity.[5] Many α,β-unsaturated carbonyl compounds are classified as toxic for this reason.[5]
Predicted Hazards:
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Acute Toxicity: Expected to be toxic if swallowed, inhaled, or in contact with skin.
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Skin and Eye Irritation: Predicted to be a severe irritant and potentially corrosive to the skin and eyes.
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Respiratory Irritation: Inhalation of vapors or dust is likely to cause respiratory tract irritation.
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Sensitization: There is a potential for skin sensitization upon repeated contact.
Recommended Handling Procedures:
All manipulations of 1-(3-Chloro-2-fluorophenyl)prop-2-en-1-one should be conducted in a certified chemical fume hood.[3] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[6] An emergency eyewash and safety shower must be readily accessible.
Synthesis and Reaction Mechanisms
The synthesis of 1-(3-Chloro-2-fluorophenyl)prop-2-en-1-one would likely follow established methods for the preparation of α,β-unsaturated ketones. The most common and direct approach is the Claisen-Schmidt condensation.[7][8][9]
Proposed Synthetic Pathway: Claisen-Schmidt Condensation
This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. In this case, 3-chloro-2-fluoroacetophenone would be reacted with formaldehyde.
Caption: Proposed synthesis via Claisen-Schmidt condensation.
Experimental Protocol:
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To a stirred solution of 3-chloro-2-fluoroacetophenone in a suitable solvent (e.g., ethanol or methanol), add an aqueous solution of a base (e.g., sodium hydroxide).
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Cool the mixture in an ice bath.
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Slowly add an aqueous solution of formaldehyde to the reaction mixture.
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Allow the reaction to stir at room temperature until completion, monitoring by Thin Layer Chromatography (TLC).
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Upon completion, neutralize the reaction with a dilute acid (e.g., HCl).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Chemical Reactivity and Applications in Drug Development
The reactivity of 1-(3-Chloro-2-fluorophenyl)prop-2-en-1-one is dominated by the electrophilic nature of the β-carbon in the α,β-unsaturated ketone system.[5][7] This makes it susceptible to conjugate addition reactions with a wide range of nucleophiles.
Michael Addition: This is a key reaction where nucleophiles add to the β-carbon. This reactivity is fundamental to its potential use as a building block in organic synthesis.
Caption: General scheme of a Michael addition reaction.
Potential Applications in Drug Discovery:
The α,β-unsaturated ketone moiety is a known "warhead" in targeted covalent inhibitors. This functional group can form a covalent bond with a nucleophilic amino acid residue (e.g., cysteine) in a target protein, leading to irreversible inhibition.
Furthermore, α,β-unsaturated ketones have been explored as cytotoxic agents that target mitochondria.[10] The differential biochemistry between mitochondria in cancerous and non-cancerous cells can be exploited to develop selective anti-cancer therapies.[10] The specific substitution pattern of 1-(3-Chloro-2-fluorophenyl)prop-2-en-1-one may offer unique opportunities for modulating the electronic properties and steric hindrance around the reactive enone system, thereby fine-tuning its reactivity and selectivity towards biological targets.
Conclusion
While direct experimental data for 1-(3-Chloro-2-fluorophenyl)prop-2-en-1-one is scarce, a comprehensive understanding of its properties, hazards, and reactivity can be established through the analysis of analogous compounds. Its α,β-unsaturated ketone core suggests significant potential as a reactive intermediate in organic synthesis and as a pharmacophore in drug discovery, particularly in the development of covalent inhibitors and mitochondria-targeted agents. Researchers working with this compound should adhere to stringent safety protocols due to its predicted high reactivity and potential toxicity.
References
- Esterbauer, H., Ertl, A., & Scholz, N. (1976). Reactivity of glutathione with alpha, beta-unsaturated ketone flavouring substances. Food and Cosmetics Toxicology, 14(5), 441-443.
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CloudSDS. (2025, April 10). Acryloyl Chloride: Hazards, Safety & Industrial Uses. Retrieved from [Link]
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Stanford Environmental Health & Safety. (n.d.). Acryloyl Chloride Exposure: Lessons Learned. Retrieved from [Link]
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Wikipedia. (n.d.). Acryloyl chloride. Retrieved from [Link]
- Sujitha, J. K., & Kamala, G. R. (2025). Synthesis and Applications of α, β-Unsaturated Aryl Ketones: Review Article. Journal of Pharma Insights and Research, 03(04), 119-132.
- Dimmock, J. R., & Kumar, P. (2019). Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins. European Journal of Medicinal Chemistry, 183, 111687.
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Sujitha, J. K., & Kamala, G. R. (2025, August 5). Synthesis and Applications of α, β-Unsaturated Aryl Ketones: Review Article. Journal of Pharma Insights and Research. Retrieved from [Link]
- Al-Hujran, T. A., Taha, Z. A., & Al-Rawashdeh, N. A. F. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. Molbank, 2022(2), M1398.
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Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Retrieved from [Link]
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KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. Retrieved from [Link]
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